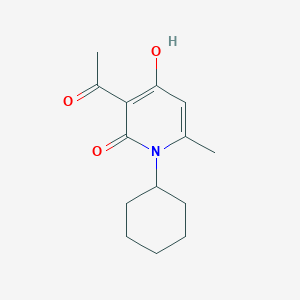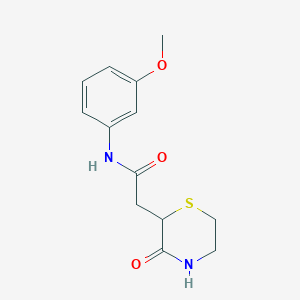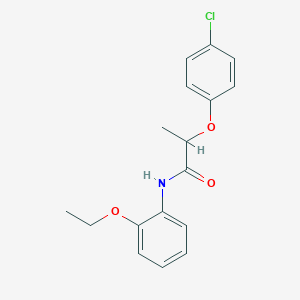
2-(4-chlorophenoxy)-N-(2-ethoxyphenyl)propanamide
Vue d'ensemble
Description
2-(4-chlorophenoxy)-N-(2-ethoxyphenyl)propanamide, also known as etofenprox, is a synthetic insecticide that has gained popularity in recent years due to its effectiveness against a wide range of pests. It belongs to the pyrethroid class of insecticides and is widely used in agriculture, public health, and household applications.
Mécanisme D'action
Etofenprox acts by disrupting the nervous system of insects. It binds to the sodium channels in the nerve cells, preventing the normal flow of sodium ions. This leads to a disruption in the normal functioning of the nervous system, resulting in paralysis and death of the insect.
Biochemical and Physiological Effects
Etofenprox has been shown to have a low toxicity to mammals, but it can still have some physiological effects. It has been found to cause skin irritation and allergic reactions in some individuals. Etofenprox can also affect the liver and kidney function in animals if ingested in large quantities.
Avantages Et Limitations Des Expériences En Laboratoire
Etofenprox has several advantages for lab experiments. It is relatively easy to synthesize and can be easily scaled up for commercial production. It is also highly effective against a wide range of pests and has a low toxicity to mammals. However, 2-(4-chlorophenoxy)-N-(2-ethoxyphenyl)propanamide can be expensive to produce, and its effectiveness can be reduced by the development of resistance in some pests.
Orientations Futures
There are several future directions for research on 2-(4-chlorophenoxy)-N-(2-ethoxyphenyl)propanamide. One area of research is the development of new formulations of this compound that can increase its effectiveness and reduce the development of resistance in pests. Another area of research is the study of the environmental effects of this compound, including its impact on non-target species and the ecosystem as a whole. Finally, there is a need for further research on the physiological effects of this compound on mammals, including its potential impact on human health.
Applications De Recherche Scientifique
Etofenprox has been extensively studied for its insecticidal properties. It has been found to be highly effective against a wide range of pests, including mosquitoes, ticks, flies, and cockroaches. Etofenprox has also been shown to have a low toxicity to mammals, making it a safer alternative to other insecticides.
Propriétés
IUPAC Name |
2-(4-chlorophenoxy)-N-(2-ethoxyphenyl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO3/c1-3-21-16-7-5-4-6-15(16)19-17(20)12(2)22-14-10-8-13(18)9-11-14/h4-12H,3H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTHULEDOLKDKOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C(C)OC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



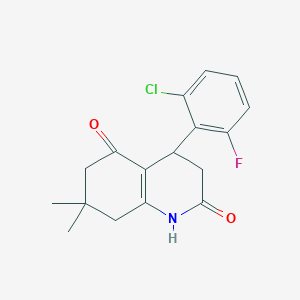
![ethyl {3-oxo-1-[3-(trifluoromethyl)benzyl]-2-piperazinyl}acetate](/img/structure/B4416395.png)
![N-ethyl-2-(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetamide](/img/structure/B4416398.png)
![ethyl {3-oxo-1-[2-(trifluoromethyl)benzyl]-2-piperazinyl}acetate](/img/structure/B4416399.png)
![N-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide](/img/structure/B4416402.png)
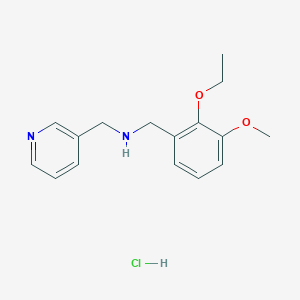
![2-fluoro-N-{4-[(propylamino)sulfonyl]phenyl}benzamide](/img/structure/B4416416.png)

![2-{[4-ethyl-5-(2-methyl-3-furyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-fluorophenyl)acetamide](/img/structure/B4416428.png)
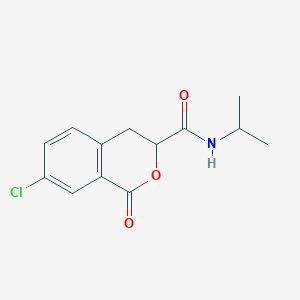

![{1-[2-(2-isopropyl-5-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}methanol](/img/structure/B4416459.png)
